![molecular formula C16H18N2O4S3 B10989293 1-oxo-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-1H-isothiochromene-3-carboxamide](/img/structure/B10989293.png)
1-oxo-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-1H-isothiochromene-3-carboxamide
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Overview
Description
1-OXO-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazinanone derivatives. These compounds are known for their significant roles in pharmaceutical chemistry due to their diverse biological activities, including antibacterial, antifungal, antitumor, and antimalarial properties .
Preparation Methods
The synthesis of 1-OXO-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves multiple steps. One common method includes the reaction between 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol in the presence of triethyl amine as a catalyst . The structure of the synthesized compounds is characterized by spectral data and elemental analysis, including IR, MS, 1H, and 13C NMR spectroscopy .
Chemical Reactions Analysis
1-OXO-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-OXO-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor for other complex molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-OXO-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to the active site of enzymes involved in cell wall synthesis . The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific proteins and signaling pathways .
Comparison with Similar Compounds
1-OXO-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can be compared with other thiazinanone derivatives, such as:
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: These compounds exhibit inhibition activity against cyclooxygenase-2 (COX-2) and have anti-inflammatory properties.
3-Pyridin-2-ylmethyl-1,3-thiazinan-4-ones: Known for their antioxidant activities.
3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one: Shows activity against various cancer cell types.
The uniqueness of 1-OXO-N-[2-(1,4-THIAZINAN-4-YLSULFONYL)ETHYL]-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N2O4S3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-oxo-N-(2-thiomorpholin-4-ylsulfonylethyl)isothiochromene-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4S3/c19-15(14-11-12-3-1-2-4-13(12)16(20)24-14)17-5-10-25(21,22)18-6-8-23-9-7-18/h1-4,11H,5-10H2,(H,17,19) |
InChI Key |
JOYSUSKOTHZWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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